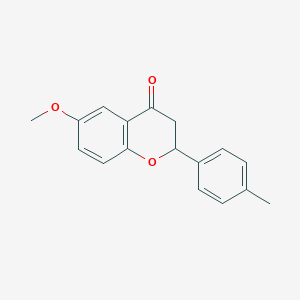

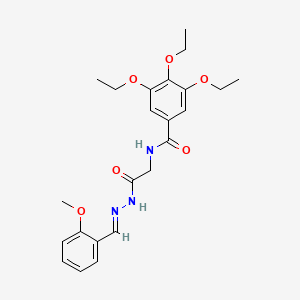

6-Methoxy-2-(p-tolyl)chroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been well-developed . The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds with high functional group tolerance and a broad substrate scope .Molecular Structure Analysis

Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis

The cascade radical annulation of 2-(allyloxy)arylaldehydes triggered by diverse radicals, including alkyl, acyl, trifluoromethyl, phosphoryl, and sulfonyl radicals has been emerging as an atom- and step-economical approach for the construction of various functionalized chroman-4-ones . Among these methodologies, decarboxylative radical annulation of 2-(allyloxy)arylaldehydes using different types of carboxylic acids as radical precursors has made great achievements .Applications De Recherche Scientifique

Synthetic Applications

6-Methoxy-2-(p-tolyl)chroman-4-one and its analogues are pivotal in various synthetic applications. For instance, they are used as precursors for carbaldehydes and chlorochromenes, which are valuable intermediates in organic synthesis. The chlorochromenes, especially, have been recognized for their synthetic value due to their high yield and ease of conversion back to chroman-4-one under hydrolytic conditions (Brown, Marcus & Anastasis, 1985). Additionally, compounds related to this compound have shown significant anti-inflammatory activity in medical research, particularly when they possess a small lipophilic group in conjunction with a specific side chain structure (Goudie, Gaster, Lake, Rose, Freeman, Hughes & Miller, 1978).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of this compound have been utilized in facilitating ring expansion reactions. These compounds have been instrumental in the conversion of hydroxy methoxyallenyl compounds into more complex organic frameworks, showcasing the compound's role in expanding the diversity of organic molecules (Nagao, Ueki, Asano, Tanaka, Sano & Shiro, 2002).

Quantum Chemical Studies

The compound and its derivatives are also subjects in quantum chemical studies to understand their electronic structure, absorption spectra, and molecular properties. These studies provide insights into the molecule's behavior in different environments and its potential applications in fields like non-linear optics and molecular electronics (Koşar & Albayrak, 2011).

Corrosion Inhibition

Moreover, this compound derivatives have been explored for their corrosion inhibition properties, particularly in protecting ferrous alloys in cooling water systems. These derivatives offer a multipurpose solution to inhibit both uniform and pitting corrosion, highlighting the compound's industrial significance (Mahgoub, Abd‐El‐Nabey & El-Samadisy, 2010).

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTYGNSQNJHOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)

![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)